4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde
Overview
Description
4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of a nitro group and a formyl group in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and are important types of molecules in natural products . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives
Biochemical Pathways
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The indole nucleus has exhibited many important biological activities . .
Result of Action
Indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde typically involves the nitration of 4-methylindole followed by formylation. One common method is the nitration of 4-methylindole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 7-position . The resulting 4-Methyl-7-Nitroindole is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 3-position .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to control the reaction parameters precisely, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-Methyl-7-Amino-1H-Indole-3-Carbaldehyde.
Oxidation: 4-Methyl-7-Nitro-1H-Indole-3-Carboxylic Acid.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde can be compared with other indole derivatives such as:
4-Methyl-1H-Indole-3-Carbaldehyde: Lacks the nitro group, resulting in different reactivity and biological activity.
7-Nitro-1H-Indole-3-Carbaldehyde: Lacks the methyl group, affecting its chemical properties and applications.
4-Methyl-7-Amino-1H-Indole-3-Carbaldehyde: The amino group provides different reactivity compared to the nitro group.
The uniqueness of this compound lies in the combination of the nitro and formyl groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-methyl-7-nitro-1H-indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-8(12(14)15)10-9(6)7(5-13)4-11-10/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKYFKTXIFABKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261380 | |
Record name | 4-Methyl-7-nitro-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001261380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289483-81-4 | |
Record name | 4-Methyl-7-nitro-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289483-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-7-nitro-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001261380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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